molecular formula C11H9NO2S B1320152 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde CAS No. 873300-63-1

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde

Cat. No.: B1320152
CAS No.: 873300-63-1
M. Wt: 219.26 g/mol
InChI Key: WHTPQVGRZBWWFK-UHFFFAOYSA-N
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Chemical Reactions Analysis

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

7-methylsulfanyl-2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-15-9-3-2-7-4-8(6-13)11(14)12-10(7)5-9/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTPQVGRZBWWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)C=C(C(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194782
Record name 1,2-Dihydro-7-(methylthio)-2-oxo-3-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873300-63-1
Record name 1,2-Dihydro-7-(methylthio)-2-oxo-3-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873300-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-7-(methylthio)-2-oxo-3-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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